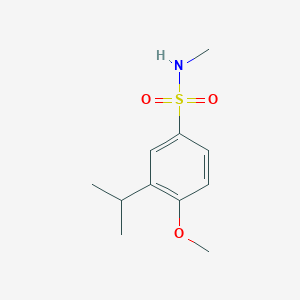
N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide, also known as CMEP, is a chemical compound that has been studied for its potential therapeutic applications. CMEP belongs to a class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用機序
N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is involved in a variety of physiological processes, including synaptic plasticity, learning and memory, and pain perception. By binding to a site on mGluR5 that is distinct from the glutamate binding site, N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide enhances the activity of the receptor, leading to increased signaling through downstream pathways.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and nucleus accumbens, which are brain regions involved in reward processing and addiction. N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity.
実験室実験の利点と制限
One advantage of using N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide in lab experiments is that it is a selective and potent PAM of mGluR5, which allows for the specific modulation of this receptor. However, one limitation is that N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide has relatively poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
将来の方向性
There are a number of future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide. One area of interest is the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide in the treatment of drug addiction and other psychiatric disorders. Another area of interest is the development of more potent and selective PAMs of mGluR5, which could have improved therapeutic efficacy and reduced side effects. Additionally, further research is needed to elucidate the downstream signaling pathways that are modulated by N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide and how these pathways contribute to its therapeutic effects.
合成法
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide involves the reaction of 4-chloro-2-methoxy-5-methylphenol with ethyl 4-aminobenzoate in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to further reactions to yield N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide.
科学的研究の応用
N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-4-22-13-7-5-12(6-8-13)17(20)19-15-9-11(2)14(18)10-16(15)21-3/h5-10H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECVHRGJUOLNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)
![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)


![N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)


![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)
